molecular formula C26H26N2O6S B1230947 6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Cat. No.: B1230947
M. Wt: 494.6 g/mol
InChI Key: ZBJSDSFOFZMHBX-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-thiazolo[3,2-a]pyrimidin-3-one is a member of methoxybenzenes.

Scientific Research Applications

Synthesis and Biological Activity

  • This compound is a part of a larger family of thiazolo[3,2-a]pyrimidine derivatives, known for their varied biological activities. For instance, Tozkoparan et al. (1998) synthesized a series of related compounds and found them to exhibit significant anti-inflammatory properties, determined using the carrageenan hind paw edema test. They highlighted one particular compound in the series, similar in structure to the one , as being the most potent in their study (Tozkoparan et al., 1998).

Pharmacological Evaluations

  • Alam et al. (2010) conducted pharmacological evaluations on a series of thiazolo[3,2-a]pyrimidine derivatives. Their research focused on assessing anti-inflammatory and antinociceptive activities. They found certain derivatives to show significant activities in these areas, which suggests potential medical applications for compounds like 6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one (Alam et al., 2010).

Antimicrobial and Antioxidant Activities

  • Youssef and Amin (2012) investigated the synthesis of thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities. This study implies that compounds within this chemical family, including the specific compound , may possess valuable antimicrobial and antioxidant properties, suggesting their potential use in treating infections and oxidative stress-related conditions (Youssef & Amin, 2012).

Anti-HIV Activity

  • Danel et al. (1998) synthesized derivatives of thiazolo[3,2-a]pyrimidin-7-ones and evaluated their anti-HIV-1 activity. Their findings indicated that some of these derivatives exhibit activity against HIV-1, highlighting the potential of similar compounds like this compound in antiviral research (Danel et al., 1998).

Properties

Molecular Formula

C26H26N2O6S

Molecular Weight

494.6 g/mol

IUPAC Name

(2Z)-6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C26H26N2O6S/c1-14-22(15(2)29)23(17-9-7-8-10-18(17)31-3)28-25(30)21(35-26(28)27-14)13-16-11-19(32-4)24(34-6)20(12-16)33-5/h7-13,23H,1-6H3/b21-13-

InChI Key

ZBJSDSFOFZMHBX-BKUYFWCQSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=N1)C4=CC=CC=C4OC)C(=O)C

SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=N1)C4=CC=CC=C4OC)C(=O)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=N1)C4=CC=CC=C4OC)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
Reactant of Route 3
6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

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